Estra-5(10),9(11)-diene-3,17-dione
Overview
Description
“Estra-5(10),9(11)-diene-3,17-dione” is a chemical compound with the linear formula C18H22O2 . It is also known as “Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal” and has a CAS number of 5571-36-8 .
Molecular Structure Analysis
The molecular formula of “Estra-5(10),9(11)-diene-3,17-dione” is C18H22O2 . The molecular weight is 270.375 .Physical And Chemical Properties Analysis
“Estra-5(10),9(11)-diene-3,17-dione” is a solid at 20 degrees Celsius . It has a melting point of 154.0 to 158.0 degrees Celsius .Scientific Research Applications
Steroid Chemistry
“Estra-5(10),9(11)-diene-3,17-dione” is a steroid compound . Steroids and their oxidation products are widely distributed in living organisms and are important intermediates for the synthesis of many biologically active molecules . Due to their pharmacological and synthetic relevance, several oxidative chemical processes for the functionalization of the steroid nucleus have been developed .
Green Chemistry
Green chemistry principles have been incorporated in some oxidative transformations of steroids, allowing significant advances in synthetic chemistry applied to these compounds . This includes the application of heterogeneous nanocatalysts .
Epoxidation of Alkenes
An improvement of the α:β ratio of isomers to 7:1 was observed in the epoxidation of the substrate 3,3-ethylenedioxo-17α-(1-propynyl)estra-5(10),9(11)-dien-17β-ol using chiral ammonium salts derived from cinchona alkaloids as phase-transfer enantioselective catalysts under similar oxidation conditions .
Regulatory Context
This substance has been found in the following regulatory activities (directly, or inheriting the regulatory context of a parent substance): ECHA Legislations . It’s important to note that any use of this compound must comply with these regulations.
Preparation of 10β-hydroxysteroids
“Estra-5(10),9(11)-diene-3,17-dione” can be used in the preparation of 10β-hydroxysteroids by oxidation with the Jones reagent .
Pharmaceutical Applications
Due to their relevance, over the last decades, hundreds of steroid compounds have been isolated from natural sources, whereas many thousands of them have been obtained synthetically . These include sex and corticosteroid hormones, bile acids, vitamin D derivatives, and cardiotonic steroids, among others, that have shown unique therapeutic value for a broad array of medical conditions .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as mifepristone, target the progesterone receptor . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
Based on its structural similarity to other steroid hormones, it can be hypothesized that it may interact with its targets (potentially the progesterone receptor) to induce changes in cellular function .
properties
IUPAC Name |
13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQUZZHQLORLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-5(10),9(11)-diene-3,17-dione | |
CAS RN |
2503-06-2 | |
Record name | Estra-5(10),9(11)-diene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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